

An In-depth Technical Guide to 2,6-Dimethoxy-3,5-dinitropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxy-3,5-dinitropyridine

Cat. No.: B098391

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IUPAC Name: **2,6-dimethoxy-3,5-dinitropyridine**

This technical guide provides a comprehensive overview of **2,6-dimethoxy-3,5-dinitropyridine**, including its chemical properties, a detailed synthesis protocol, and potential applications. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

2,6-Dimethoxy-3,5-dinitropyridine, also known by the abbreviation DNPO, is a dinitro-substituted pyridine derivative.^[1] Its core structure consists of a pyridine ring functionalized with two methoxy groups and two nitro groups. Limited experimental data is available for this specific compound; however, key properties have been reported and are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ N ₃ O ₆	[1]
Appearance	Colorless crystal	[1]
Melting Point	Approximately 163-164 °C	[1]
Solubility	Good solubility in some organic solvents (e.g., ether, xylene, chloroform)	[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of **2,6-dimethoxy-3,5-dinitropyridine** is through the nitration of 2,6-dimethoxypyridine.^[1] While a specific, detailed protocol for this compound is not readily available in the literature, a comprehensive procedure can be adapted from established methods for the synthesis of structurally similar compounds, such as 2,6-dialkoxy-3,5-dinitropyrazines.^[2]

Synthesis of 2,6-dimethoxy-3,5-dinitropyridine

Starting Material: 2,6-dimethoxypyridine

Reagents and Solvents:

- Nitric acid (99.5%)
- Sulfuric acid (98%) or 20% Oleum
- Dinitrogen pentoxide (N_2O_5) - as an alternative nitrating agent
- Ice
- Water (deionized)
- Methanol (for recrystallization)

Experimental Procedure (Adapted from related syntheses):^[1]^[2]

- **Preparation of the Nitrating Mixture:** A nitrating mixture can be prepared by carefully adding nitric acid to sulfuric acid or by using a solution of dinitrogen pentoxide in nitric acid. For instance, a mixture can be prepared by adding 99.5% nitric acid to 98% sulfuric acid with external cooling.^[2]
- **Nitration Reaction:** The starting material, 2,6-dimethoxypyridine, is slowly added to the cooled nitrating mixture while maintaining a low temperature (e.g., 0 °C) with an ice/water bath. The reaction is exothermic and requires careful control of the addition rate.

- **Reaction Monitoring:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 2-5 hours). The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
- **Isolation and Purification:** The solid precipitate is collected by filtration and washed thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield pure **2,6-dimethoxy-3,5-dinitropyridine** as a colorless crystalline solid.[\[1\]](#)[\[2\]](#)

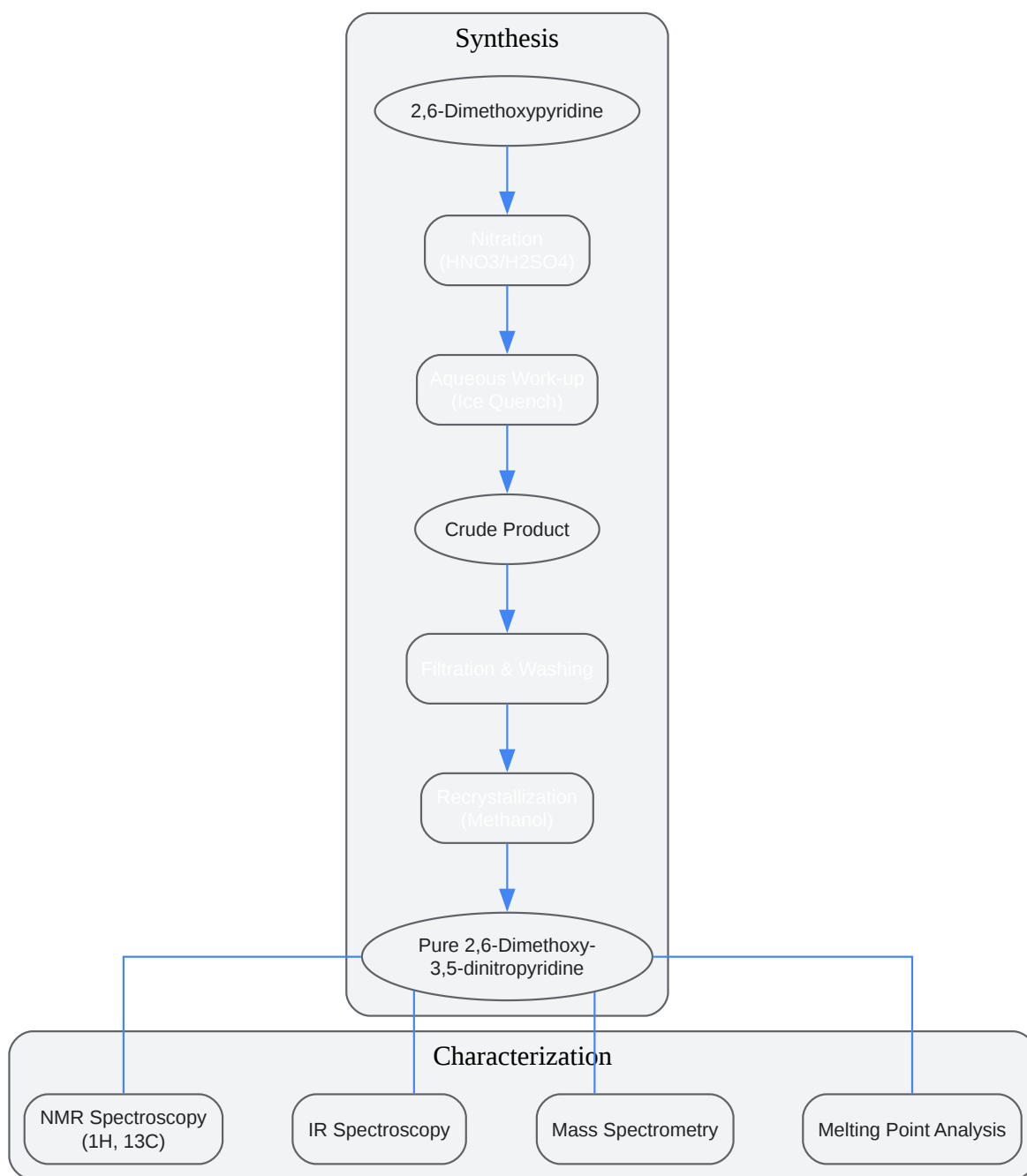
Reactivity and Potential Applications

As an organic nitrate, **2,6-dimethoxy-3,5-dinitropyridine** is classified as an energetic material and should be handled with appropriate safety precautions.[\[1\]](#) Its primary documented applications are as an additive in explosives to enhance performance and stability, and as a chemical intermediate for the synthesis of other organic compounds.[\[1\]](#)

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[\[3\]](#) Nitropyridines, in particular, serve as versatile precursors for a wide range of biologically active molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[\[3\]](#)[\[4\]](#) The nitro groups on the pyridine ring can be readily reduced to amino groups, which can then be further functionalized, opening avenues for the synthesis of diverse compound libraries for drug discovery. While there is no specific literature on the biological activity of **2,6-dimethoxy-3,5-dinitropyridine**, its structural motifs suggest potential for exploration in medicinal chemistry.

Visualization of Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of **2,6-dimethoxy-3,5-dinitropyridine**.



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Caption: Synthetic and characterization workflow for **2,6-dimethoxy-3,5-dinitropyridine**.

Disclaimer: **2,6-Dimethoxy-3,5-dinitropyridine** is an energetic material and should be handled only by trained professionals in a controlled laboratory setting with appropriate personal protective equipment and safety protocols in place. This guide is for informational purposes only and does not constitute a recommendation or endorsement for its synthesis or use without proper safety assessment.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dimethoxy-3,5-dinitropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098391#2-6-dimethoxy-3-5-dinitropyridine-iupac-name]

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